Diisopropyl chloromalonate

Description

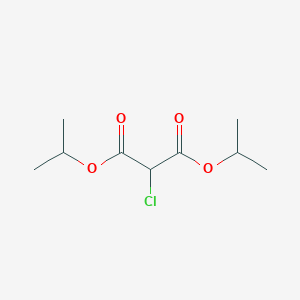

Structure

3D Structure

Properties

CAS No. |

195209-93-9 |

|---|---|

Molecular Formula |

C9H15ClO4 |

Molecular Weight |

222.66 g/mol |

IUPAC Name |

dipropan-2-yl 2-chloropropanedioate |

InChI |

InChI=1S/C9H15ClO4/c1-5(2)13-8(11)7(10)9(12)14-6(3)4/h5-7H,1-4H3 |

InChI Key |

KQGSTSBVCSPBCN-UHFFFAOYSA-N |

SMILES |

CC(C)OC(=O)C(C(=O)OC(C)C)Cl |

Canonical SMILES |

CC(C)OC(=O)C(C(=O)OC(C)C)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Diisopropyl Chloromalonate: A Technical Overview of Chemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropyl chloromalonate is a halogenated diester of malonic acid. While specific public data on this compound is limited, this guide provides a comprehensive overview of its known and expected chemical properties, drawing on information from closely related analogs. This document summarizes available data, outlines a general synthetic approach, and discusses its potential reactivity, offering a valuable resource for researchers in organic synthesis and drug discovery.

Core Chemical Properties

Currently, detailed experimental data for this compound is not widely available in public literature. The following table summarizes its basic identifiers.[1]

| Property | Value | Source |

| CAS Number | 116250-89-6 | [1] |

| Molecular Formula | C₉H₁₅ClO₄ | [1] |

| Synonyms | dipropan-2-yl 2-chloropropanedioate, Propanedioic acid, chloro-, bis(1-methylethyl) ester | [1] |

To provide a more comprehensive understanding, the following table presents data for the closely related compounds, diisopropyl malonate and diethyl chloromalonate. These values can be used to estimate the properties of this compound.

| Property | Diisopropyl Malonate | Diethyl Chloromalonate |

| Molecular Formula | C₉H₁₆O₄ | C₇H₁₁ClO₄ |

| Molecular Weight | 188.22 g/mol | 194.61 g/mol |

| Boiling Point | 93-95 °C / 12 mmHg | Not available |

| Density | 0.991 g/mL at 25 °C | 1.204 g/mL at 25 °C |

| Refractive Index | n20/D 1.412 | n20/D 1.432 |

Synthesis and Purification: Experimental Protocols

General Chlorination of a Dialkyl Malonate (Adaptable for Diisopropyl Malonate)

Materials:

-

Diisopropyl malonate

-

Sulfuryl chloride (SO₂Cl₂)

-

Inert solvent (e.g., dichloromethane or toluene)

-

Nitrogen or Argon gas

-

Reaction flask

-

Stirring apparatus

-

Dropping funnel

-

Condenser

-

Distillation apparatus

Procedure:

-

A reaction flask is charged with diisopropyl malonate under an inert atmosphere (e.g., nitrogen).

-

An equimolar amount of sulfuryl chloride is added dropwise to the stirred solution at a controlled temperature, typically between 20-25°C.

-

The reaction mixture is then gently heated to 40-45°C and maintained for several hours.

-

The progress of the reaction should be monitored by a suitable analytical technique, such as Gas Chromatography (GC), to determine the consumption of the starting material.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The crude product can be purified by fractional distillation under reduced pressure to remove any unreacted starting material and byproducts.

Purification:

For malonate derivatives, purification is often achieved through vacuum distillation.[3] For diisopropyl malonate, a boiling point of 93–95°C at 12 mmHg is reported, which can be used as a reference for the purification of the chlorinated analog.[3]

Reactivity and Chemical Behavior

The reactivity of this compound is dictated by the presence of the ester functional groups and the alpha-chloro substituent.

-

Nucleophilic Substitution: The chlorine atom is a good leaving group, making the alpha-carbon susceptible to nucleophilic attack. This allows for the introduction of various functional groups at this position.

-

Ester Hydrolysis: Like other esters, this compound can be hydrolyzed to the corresponding malonic acid derivative under acidic or basic conditions.[3]

-

Domino Reactions: Dialkyl halomalonates are known to participate in domino reactions, which can be a powerful tool for the synthesis of complex molecules. For instance, diethyl chloromalonate is used in domino reactions to synthesize functionalized 2,3-dihydrobenzofurans.[4]

The isopropyl groups in this compound are expected to introduce significant steric hindrance compared to their ethyl or methyl counterparts. This steric bulk can influence the reactivity and selectivity of its reactions.[3]

Safety and Handling

Specific safety data for this compound is not available. However, based on the data for diethyl chloromalonate, it should be handled with care. Diethyl chloromalonate is classified as a substance that causes severe skin burns and eye damage.[5][6]

General Handling Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with plenty of water and seek medical attention.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials.

Logical Relationships and Workflows

The following diagrams illustrate the general synthesis workflow and the key chemical relationships of this compound.

References

- 1. parchem.com [parchem.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Diisopropyl malonate | 13195-64-7 | Benchchem [benchchem.com]

- 4. Diethyl chloromalonate 95 14064-10-9 [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. Diethyl chloromalonate | C7H11ClO4 | CID 84182 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Diisopropyl Chloromalonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of diisopropyl chloromalonate, a valuable intermediate in organic synthesis. The document details a robust synthetic protocol, outlines key characterization data, and presents the information in a clear and accessible format for laboratory use.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the direct chlorination of diisopropyl malonate using sulfuryl chloride. This method, adapted from established protocols for similar dialkyl malonates, offers high yields and a straightforward procedure.[1][2]

Experimental Protocol: Chlorination of Diisopropyl Malonate

Materials:

-

Diisopropyl malonate

-

Sulfuryl chloride (SO₂Cl₂)

-

Nitrogen gas (N₂)

-

Anhydrous solvent (e.g., dichloromethane or neat)

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a gas outlet to a scrubber.

-

Heating mantle or oil bath.

-

Standard laboratory glassware for workup and purification.

-

Vacuum distillation apparatus.

Procedure:

-

A round-bottom flask is charged with diisopropyl malonate under a nitrogen atmosphere.

-

Sulfuryl chloride (1.2 equivalents) is added dropwise to the stirred diisopropyl malonate at room temperature. The addition rate should be controlled to maintain the reaction temperature below 25 °C.[1]

-

After the addition is complete, the reaction mixture is gradually heated to 40-45 °C and maintained at this temperature for 4-5 hours.[1]

-

The progress of the reaction should be monitored by Gas Chromatography (GC) to ensure the consumption of the starting material.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The crude this compound is then purified by vacuum distillation to remove any unreacted starting materials and by-products.

Safety Precautions:

-

The reaction should be carried out in a well-ventilated fume hood as sulfuryl chloride is corrosive and toxic, and the reaction evolves HCl and SO₂ gases.

-

Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn at all times.

-

A scrubber containing a sodium hydroxide solution should be used to neutralize the evolved acidic gases.

Characterization of this compound

Due to the limited availability of experimental data for this compound, the following characterization data is a combination of available information for analogous compounds and predicted values. The CAS number for this compound is 116250-89-6.[3]

Physical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₉H₁₅ClO₄ |

| Molecular Weight | 222.66 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Higher than diisopropyl malonate (93-95 °C / 12 mmHg) |

| Refractive Index | Higher than diisopropyl malonate (n20/D 1.412) |

Spectroscopic Data (Predicted)

The following spectroscopic data are predicted based on the known spectra of similar compounds, such as dimethyl chloromalonate and diethyl chloromalonate.

¹H NMR (Proton Nuclear Magnetic Resonance):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.1 | Septet | 2H | -CH(CH₃)₂ |

| ~4.8 | Singlet | 1H | -CHCl- |

| ~1.3 | Doublet | 12H | -CH(CH ₃)₂ |

Rationale: The methine proton of the isopropyl groups is expected to appear as a septet around 5.1 ppm. The single proton on the chlorinated carbon will be a singlet at a downfield shift of approximately 4.8 ppm, similar to what is observed for dimethyl chloromalonate.[1] The methyl protons of the isopropyl groups will appear as a doublet around 1.3 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

| Chemical Shift (ppm) | Assignment |

| ~165 | C=O (Ester) |

| ~71 | -C H(CH₃)₂ |

| ~65 | -C HCl- |

| ~21 | -CH(C H₃)₂ |

Rationale: The carbonyl carbons of the ester groups are expected in the 165 ppm region. The methine carbon of the isopropyl group will be around 71 ppm. The chlorinated methine carbon is predicted to be significantly downfield, around 65 ppm. The methyl carbons of the isopropyl groups should appear around 21 ppm.

IR (Infrared) Spectroscopy:

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2980 | C-H stretch (alkane) |

| ~1750 | C=O stretch (ester) |

| ~1250 | C-O stretch (ester) |

| ~750 | C-Cl stretch |

Rationale: The spectrum is expected to show characteristic C-H stretching of the alkyl groups, a strong carbonyl absorption for the ester groups, C-O stretching, and a C-Cl stretching band.

MS (Mass Spectrometry):

| m/z | Predicted Fragment Ion |

| 222/224 | [M]⁺ (Molecular ion with isotopic pattern for one chlorine) |

| 187 | [M - Cl]⁺ |

| 179 | [M - C₃H₇]⁺ |

| 135 | [M - C₃H₇O₂]⁺ |

Rationale: The mass spectrum should exhibit a molecular ion peak with a characteristic M/M+2 isotopic pattern for a monochlorinated compound. Common fragmentation pathways would include the loss of a chlorine radical, an isopropyl group, or an isopropoxycarbonyl group.

Logical and Experimental Workflows

The synthesis and characterization of this compound follow a logical progression from starting material to a fully characterized final product.

Caption: Synthesis workflow for this compound.

Caption: Characterization workflow for this compound.

References

Diisopropyl Chloromalonate: A Technical Guide for Researchers

CAS Number: 195209-93-9

Synonyms: dipropan-2-yl 2-chloropropanedioate, Propanedioic acid, chloro-, bis(1-methylethyl) ester, diisopropyl 2-chloromalonate[1]

This technical guide provides an in-depth overview of Diisopropyl Chloromalonate, a valuable reagent in organic synthesis, particularly for the pharmaceutical and fine chemical industries. This document is intended for researchers, scientists, and professionals in drug development, offering a concise summary of its properties, a representative synthesis protocol, and its potential applications.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, the following table summarizes its key identifiers and known properties.

| Property | Value | Source |

| CAS Number | 195209-93-9 | [2] |

| Molecular Formula | C₉H₁₅ClO₄ | [2][3] |

| Molecular Weight | 222.67 g/mol | [2] |

For context, related dialkyl chloromalonates exhibit properties such as being liquids at room temperature. For example, diethyl chloromalonate has a boiling point of 98-103 °C at 12 mbar and a density of 1.204 g/mL at 25 °C.[4]

Synthesis

Representative Experimental Protocol: Chlorination of Diisopropyl Malonate

Materials:

-

Diisopropyl malonate

-

Sulfuryl chloride (SO₂Cl₂)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add Diisopropyl malonate.

-

Slowly add sulfuryl chloride dropwise to the Diisopropyl malonate at a controlled temperature, typically between 60-70 °C.

-

After the addition is complete, stir the reaction mixture for approximately 60 minutes at the same temperature.

-

Following the stirring period, heat the mixture to a higher temperature (e.g., around 160 °C for the diethyl analogue) for a short duration to ensure the reaction goes to completion.[4]

-

Purify the crude product by vacuum distillation to obtain this compound.

Note: This is a representative protocol based on the synthesis of a similar compound. Optimization of reaction conditions, such as temperature and reaction time, may be necessary for this compound.

The following diagram illustrates the general workflow for the synthesis of a dialkyl chloromalonate.

Caption: A generalized workflow for the synthesis of dialkyl chloromalonates.

Applications in Drug Development

Dialkyl 2-halomalonates are important building blocks in the synthesis of various Active Pharmaceutical Ingredients (APIs).[5] Their utility stems from the presence of two ester groups and a reactive carbon-chlorine bond, allowing for a variety of chemical transformations.

While specific examples for this compound are not extensively documented, its analogues, dimethyl and diethyl chloromalonate, are known to be key intermediates in the synthesis of several drugs. For instance, dialkyl 2-halomalonates are starting materials for the synthesis of APIs such as the endothelin receptor antagonist Bosentan and the antidepressant Vilazodone .[5]

The general reactivity of chloromalonates allows for their use in the construction of complex heterocyclic ring systems, which are common structural motifs in many pharmaceuticals. The diisopropyl ester group in this compound can influence the compound's solubility and reactivity, potentially offering advantages in specific synthetic routes.

The following diagram illustrates the logical relationship of this compound as a building block in pharmaceutical synthesis.

Caption: The role of this compound as a synthetic building block.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the safety information for analogous compounds like diethyl chloromalonate, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Compounds in this class are typically irritants to the skin and eyes.

References

Diisopropyl Chloromalonate: A Technical Guide for Scientific Professionals

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of diisopropyl chloromalonate. Due to the limited availability of experimental data for this compound in public literature, this document leverages data from its precursor, diisopropyl malonate, and its close structural analog, diethyl chloromalonate, to provide estimated properties and expected reactivity profiles. This guide includes detailed tables of physical and chemical data, a proposed experimental protocol for its synthesis via chlorination, and an analysis of its chemical reactivity. All quantitative data is summarized for clarity, and key processes are visualized using logical diagrams to support researchers, scientists, and professionals in drug development.

Introduction

This compound (CAS Numbers: 195209-93-9, 116250-89-6) is a halogenated derivative of diisopropyl malonate.[1][2] As a functionalized malonic ester, it holds potential as a versatile intermediate in organic synthesis, particularly for the introduction of a diisopropoxycarbonylmethyl group in the synthesis of complex organic molecules and active pharmaceutical ingredients. Its structure, featuring an electrophilic carbon center alpha to two carbonyl groups and bearing a chlorine leaving group, suggests a high reactivity towards nucleophiles. This guide aims to consolidate the available information and provide a reliable resource for its application in a laboratory setting.

Physical and Chemical Properties

Specific experimental data for this compound is scarce. The properties outlined below are based on data from its precursor, diisopropyl malonate, and its ethyl analog, diethyl chloromalonate. These values should be considered estimates.

Table 1: Identifiers and Chemical Formula

| Identifier | Value |

| Chemical Name | Diisopropyl 2-chloromalonate |

| Synonyms | dipropan-2-yl 2-chloropropanedioate, Chloromalonic acid diisopropyl ester[2] |

| CAS Number | 195209-93-9, 116250-89-6[1][2] |

| Molecular Formula | C₉H₁₅ClO₄[1] |

| Molecular Weight | 222.66 g/mol |

| Canonical SMILES | CC(C)OC(=O)C(Cl)C(=O)OC(C)C |

Table 2: Physical Properties of this compound and Related Compounds

| Property | This compound (Predicted) | Diisopropyl Malonate (Precursor) | Diethyl Chloromalonate (Analog) |

| Appearance | Colorless to pale yellow liquid | Colorless to yellowish liquid[3] | Colorless liquid |

| Boiling Point | Not available | 93-95 °C / 12 mmHg[4] | 98-103 °C / 12 mbar[5] |

| Density | ~1.1 g/cm³ | 0.991 g/mL at 25 °C[4] | 1.204 g/mL at 25 °C[6] |

| Refractive Index (n20/D) | Not available | 1.412[4] | 1.432[6] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, ether, ethyl acetate); insoluble in water. | Insoluble in water; soluble in esters, benzene, ethers.[7] | Not specified |

Synthesis and Experimental Protocols

The most direct method for the synthesis of this compound is the alpha-chlorination of diisopropyl malonate. Sulfuryl chloride (SO₂Cl₂) is a common and effective reagent for this transformation.[7]

Proposed Synthesis: Chlorination of Diisopropyl Malonate

This protocol is adapted from a general procedure for the chlorination of dimethyl malonate.[7]

Reaction: (CH₃)₂CHO₂CCH₂CO₂CH(CH₃)₂ + SO₂Cl₂ → (CH₃)₂CHO₂CCH(Cl)CO₂CH(CH₃)₂ + SO₂ + HCl

Materials:

-

Diisopropyl malonate (1 equivalent)

-

Sulfuryl chloride (1.1-1.2 equivalents)

-

Dichloromethane (DCM) or reaction neat

-

Nitrogen or Argon gas supply

-

Magnetic stirrer and heating mantle

-

Reaction vessel (round-bottom flask) with reflux condenser and gas outlet/scrubber

Procedure:

-

Preparation: A dry round-bottom flask equipped with a magnetic stir bar, dropping funnel, and reflux condenser is purged with nitrogen gas. Diisopropyl malonate is charged into the flask.

-

Reagent Addition: Sulfuryl chloride (1.1-1.2 eq.) is added dropwise to the stirred diisopropyl malonate at room temperature. The addition should be controlled to maintain the temperature below 30-35 °C. The reaction is exothermic and will evolve sulfur dioxide and hydrogen chloride gas, which should be vented through a scrubber containing a sodium hydroxide solution.

-

Reaction: After the addition is complete, the reaction mixture is gently heated to 40-50 °C and maintained for 2-4 hours.

-

Monitoring: The progress of the reaction should be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to check for the consumption of the starting material.

-

Work-up and Purification:

-

Once the reaction is complete, the mixture is cooled to room temperature.

-

Excess SO₂ and HCl are removed by sparging with nitrogen.

-

The crude product is then purified by vacuum distillation to yield this compound.

-

Experimental Workflow Diagram

Caption: Proposed workflow for the synthesis of this compound.

Chemical Reactivity and Applications

This compound is an activated electrophile. The electron-withdrawing effect of the two adjacent ester carbonyl groups makes the alpha-proton acidic in the precursor and activates the alpha-position for substitution.

Nucleophilic Substitution

The primary mode of reactivity for this compound is expected to be nucleophilic substitution, where the chloride ion acts as a good leaving group. This makes it a valuable reagent for C-alkylation.

General Reaction: Nu⁻ + (i-PrO₂C)₂CHCl → (i-PrO₂C)₂CH-Nu + Cl⁻

This reaction is analogous to the well-established malonic ester synthesis, where the chlorinated intermediate can react with a wide range of soft nucleophiles such as enolates, carbanions, amines, and thiols.[8][9] The steric hindrance from the isopropyl groups may influence the reaction rate compared to its diethyl analog.[4]

Hydrolysis

Like other esters, this compound is susceptible to hydrolysis under either acidic or basic conditions to yield chloromalonic acid and isopropanol.

Signaling Pathways and Logical Relationships Diagram

The following diagram illustrates the central role of this compound as an electrophile in synthetic pathways.

Caption: Key reactivity pathways of this compound.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the SDS for diethyl chloromalonate, the compound should be handled with significant care.[5][10]

-

Hazards: Expected to be corrosive and cause severe skin burns and eye damage.[5][10] It may also cause respiratory irritation and is likely a lachrymator (tear-inducing agent).[10]

-

Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat are mandatory. All handling should be performed in a well-ventilated chemical fume hood.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.

-

Spill Management: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Avoid flushing into drains.

Conclusion

This compound is a potentially valuable synthetic intermediate whose properties can be reasonably inferred from related compounds. Its utility lies in its ability to act as an electrophile in C-C and C-heteroatom bond-forming reactions. While direct experimental data remains limited, the synthetic and reactivity profiles presented in this guide provide a solid foundation for its use in research and development. Users must exercise caution and adhere to strict safety protocols when handling this compound, assuming a hazard profile similar to that of other alpha-halo dicarbonyl compounds.

References

- 1. parchem.com [parchem.com]

- 2. Diisopropyl malonate | C9H16O4 | CID 83223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diisopropyl malonate | 13195-64-7 | Benchchem [benchchem.com]

- 4. Diisopropyl malonate ReagentPlus , 99 13195-64-7 [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. EP0687665A1 - Process for preparing 2,2-dichloro-malonic acid esters - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Reactivity of the Alpha-Chloro Position in Diisopropyl Chloromalonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropyl chloromalonate is a valuable reagent in organic synthesis, prized for its role as a versatile building block in the formation of complex molecular architectures. The reactivity of this compound is centered around the electrophilic alpha-chloro position, which is susceptible to nucleophilic attack. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a particular focus on the steric and electronic factors governing the reactivity of the alpha-chloro position. Quantitative data from relevant studies are summarized, and detailed experimental protocols are provided for key transformations. This document aims to serve as a practical resource for researchers in academia and the pharmaceutical industry.

Introduction

Dialkyl chloromalonates are a class of organic compounds characterized by a central carbon atom bonded to a chlorine atom, and two carboxylate ester groups. The diisopropyl ester, this compound, offers unique steric and electronic properties due to the bulky isopropyl groups. These properties influence its reactivity and can be strategically exploited in organic synthesis. The primary mode of reactivity for this compound involves the nucleophilic substitution of the alpha-chloro atom, making it a valuable precursor for the introduction of diverse functionalities.

Synthesis of this compound

The synthesis of this compound typically proceeds in two stages: the preparation of the parent diisopropyl malonate, followed by chlorination at the alpha-position.

Synthesis of Diisopropyl Malonate

Diisopropyl malonate can be prepared via the esterification of malonic acid with isopropanol. A common method involves the acid-catalyzed esterification of cyanoacetic acid with isopropyl alcohol, followed by hydrolysis and further esterification.

Experimental Protocol: Synthesis of Diisopropyl Malonate

A multi-step process can be employed for the synthesis of diisopropyl malonate, starting from cyanoacetic acid.

-

Step 1: Acidolysis. Cyanoacetic acid is subjected to acid hydrolysis using sulfuric acid to form an acid hydrolysis solution.

-

Step 2: Primary Esterification. Isopropyl alcohol is added to the acid hydrolysis solution to initiate the esterification reaction. The reaction mixture separates into two layers upon completion.

-

Step 3: Secondary Esterification. The upper layer from the primary esterification is separated, and additional isopropyl alcohol is added. A secondary esterification is carried out using reactive distillation.

-

Step 4: Purification. After the second esterification, the excess isopropyl alcohol is removed by distillation. The resulting solution is then neutralized and purified to yield diisopropyl malonate.

Chlorination of Diisopropyl Malonate

Experimental Protocol: Synthesis of Dimethyl Chloromalonate (Adaptable for this compound)

The following protocol for the synthesis of dimethyl chloromalonate can be adapted for the diisopropyl analogue by adjusting molar equivalents and reaction conditions.

-

Reaction Setup: A reaction vessel is charged with dimethyl malonate (1 equivalent).

-

Addition of Chlorinating Agent: Sulfuryl chloride (1.2 equivalents) is added dropwise to the stirred dimethyl malonate, maintaining the temperature below 25 °C.

-

Reaction Progression: The reaction mixture is then heated to 40-45 °C and maintained for 4-5 hours. The progress of the reaction can be monitored by Gas Chromatography (GC) to ensure the consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The crude dimethyl chloromalonate is obtained and can be used directly or purified by distillation.

It is important to note that over-chlorination to form the dichloro-derivative is a potential side reaction and reaction conditions should be carefully controlled to minimize its formation.

Reactivity of the Alpha-Chloro Position

The core of this compound's utility lies in the reactivity of its alpha-chloro position. The chlorine atom is a good leaving group, and the adjacent electron-withdrawing ester groups activate the alpha-carbon towards nucleophilic attack. The primary reaction mechanism is a bimolecular nucleophilic substitution (SN2).

The SN2 Reaction Mechanism

The SN2 reaction is a single-step process where a nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the leaving group.

Spectral Analysis of Diisopropyl Chloromalonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for diisopropyl chloromalonate, a key intermediate in various synthetic pathways. Due to the limited availability of direct experimental spectra in public databases, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally similar compounds, namely diisopropyl malonate and diethyl chloromalonate. This guide also includes detailed, generalized experimental protocols for acquiring such spectral data.

Predicted Spectral Data

The following tables summarize the anticipated spectral characteristics of this compound. These predictions are derived from established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constant (J, Hz) |

| ~5.10 | Septet | 2H | -CH(CH₃)₂ | ~6.3 |

| ~4.80 | Singlet | 1H | -CHCl- | - |

| ~1.30 | Doublet | 12H | -CH(CH₃)₂ | ~6.3 |

Predictions are based on typical chemical shifts for similar functional groups.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Ester Carbonyl) |

| ~71 | -CH(CH₃)₂ |

| ~60 | -CHCl- |

| ~21 | -CH(CH₃)₂ |

Note: Chemical shifts are relative to a standard reference (e.g., TMS).

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Strong | C-H stretch (alkyl) |

| ~1750 | Strong | C=O stretch (ester) |

| ~1250 | Strong | C-O stretch (ester) |

| ~750 | Medium-Strong | C-Cl stretch |

IR data is predicted based on characteristic group frequencies.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Assignment |

| 222/224 | [M]⁺ (Molecular ion peak with isotopic pattern for Cl) |

| 179/181 | [M - C₃H₇]⁺ |

| 137 | [M - C₃H₇O₂]⁺ |

| 43 | [C₃H₇]⁺ |

The presence of chlorine will result in a characteristic M/M+2 isotopic pattern in a ~3:1 ratio.

Experimental Protocols

The following are generalized protocols for the acquisition of NMR, IR, and MS data for a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and purity of the compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Instrument Setup:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire a single-pulse ¹H spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.

-

Phase the spectrum and reference the chemical shifts to TMS (0 ppm).

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

Use a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.

-

Process the FID and Fourier transform.

-

Phase the spectrum and reference the chemical shifts to the solvent peak or TMS.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Procedure (for a neat liquid sample):

-

Sample Preparation: Place one to two drops of neat this compound onto the surface of a salt plate (e.g., NaCl or KBr).

-

Sample Holder Assembly: Gently place a second salt plate on top of the first to create a thin liquid film between the plates.

-

Data Acquisition:

-

Place the assembled salt plates into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and their corresponding wavenumbers.

-

Assign the observed bands to specific functional group vibrations.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS).

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC-MS System Setup:

-

GC Conditions:

-

Injector Temperature: ~250 °C

-

Column: A suitable capillary column (e.g., HP-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280 °C).

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: A suitable mass range to detect the molecular ion and expected fragments (e.g., m/z 40-300).

-

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

The GC will separate the components of the sample, and the eluent will be introduced into the mass spectrometer.

-

The mass spectrometer will record the mass spectra of the components as they elute from the GC column.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum associated with this peak.

-

Identify the molecular ion peak and characteristic fragment ions.

-

Confirm the presence of chlorine by observing the isotopic pattern of chlorine-containing fragments.

-

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Caption: Workflow for the spectral characterization of this compound.

Solubility of Diisopropyl Chloromalonate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl chloromalonate is a chemical intermediate of interest in various synthetic applications, including the production of pharmaceuticals and agrochemicals. Its utility in these processes is often dependent on its solubility characteristics in different organic solvents, which dictates reaction conditions, purification methods, and formulation strategies. This guide provides an in-depth overview of the principles governing the solubility of this compound, methodologies for its determination, and a proposed synthetic workflow.

Principles of Organic Compound Solubility

The solubility of a solid organic compound like this compound in an organic solvent is governed by the principle of "like dissolves like." This adage is explained by the intermolecular forces between the solute and solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.

Several factors influence this process:

-

Polarity: Polar solvents tend to dissolve polar solutes, while non-polar solvents are better for non-polar solutes. This compound, with its ester and chloro functional groups, possesses a degree of polarity, suggesting it would be more soluble in moderately polar to non-polar organic solvents.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly impact solubility. This compound has hydrogen bond accepting ester groups.

-

Molecular Size and Shape: Larger molecules can be more difficult to solvate.

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature as the increased kinetic energy helps to overcome the lattice energy of the solid.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been extensively published. The following table is provided as a template for researchers to record their own experimental findings in a structured and comparable manner.

| Organic Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Observations |

| Acetone | C₃H₆O | 5.1 | ||||

| Acetonitrile | C₂H₃N | 5.8 | ||||

| Dichloromethane | CH₂Cl₂ | 3.1 | ||||

| Diethyl Ether | (C₂H₅)₂O | 2.8 | ||||

| Dimethylformamide | (CH₃)₂NC(O)H | 6.4 | ||||

| Ethanol | C₂H₅OH | 4.3 | ||||

| Ethyl Acetate | C₄H₈O₂ | 4.4 | ||||

| Hexane | C₆H₁₄ | 0.1 | ||||

| Methanol | CH₃OH | 5.1 | ||||

| Tetrahydrofuran | C₄H₈O | 4.0 | ||||

| Toluene | C₇H₈ | 2.4 |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound such as this compound.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., GC, HPLC, or UV-Vis spectrophotometer)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure a saturated solution.

-

Equilibration: Seal the vial and place it in a constant temperature bath or a shaker with temperature control. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. Gentle agitation can help to speed up this process.

-

Sample Withdrawal and Filtration: After equilibration, carefully withdraw a known volume of the supernatant using a pipette. It is critical to avoid aspirating any solid particles. Filter the withdrawn sample immediately using a syringe filter to remove any suspended microcrystals.

-

Dilution: Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument to be used.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., Gas Chromatography) to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor. The results can be expressed in various units, such as g/100 mL or mol/L.

Mandatory Visualization

Caption: Experimental workflow for determining the solubility of this compound.

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the direct chlorination of diisopropyl malonate. This method is analogous to the synthesis of other dialkyl chloromalonates.

Reaction Scheme:

Diisopropyl malonate can be reacted with a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), to yield this compound. The reaction proceeds via the formation of an enol or enolate intermediate, which then attacks the electrophilic chlorine.

Experimental Workflow:

-

Reaction Setup: Charge a reaction vessel with diisopropyl malonate. The reaction can be performed neat or in a suitable inert solvent like dichloromethane.

-

Addition of Chlorinating Agent: Slowly add sulfuryl chloride to the diisopropyl malonate while maintaining a controlled temperature, typically at or below room temperature, to manage the exothermicity of the reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC), to determine the consumption of the starting material.

-

Workup: Once the reaction is complete, the reaction mixture is typically washed with an aqueous solution (e.g., water or a mild base) to remove any acidic byproducts.

-

Isolation and Purification: The organic layer is separated, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can then be purified by vacuum distillation to obtain pure this compound.

Mandatory Visualization

Caption: Proposed synthesis workflow for this compound.

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of Diisopropyl Chloromalonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to assess the thermal stability and decomposition of diisopropyl chloromalonate. Due to the limited availability of specific experimental data for this compound in public literature, this document focuses on establishing a robust framework for its thermal hazard evaluation. It outlines detailed experimental protocols for key analytical techniques, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC). Furthermore, this guide presents a systematic approach to data interpretation and proposes a plausible thermal decomposition mechanism for this compound based on established chemical principles and analysis of related compounds. This document is intended to be a vital resource for researchers and professionals in the pharmaceutical and chemical industries, enabling them to safely handle and utilize this compound in their processes.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the production of pharmaceuticals and other specialty chemicals. As with many halogenated organic compounds, a thorough understanding of its thermal stability is paramount to ensure safe handling, storage, and process scale-up. Uncontrolled exothermic decomposition can lead to thermal runaway events, posing significant safety risks. This guide provides a detailed framework for the systematic evaluation of the thermal hazards associated with this compound.

Thermal Stability Assessment Workflow

A comprehensive thermal stability assessment involves a multi-tiered approach, starting with screening techniques and progressing to more sophisticated adiabatic calorimetry for a thorough risk analysis. The following workflow is recommended for characterizing the thermal behavior of this compound.

Diisopropyl chloromalonate safety, handling, and MSDS information

An In-depth Technical Guide to Diisopropyl Chloromalonate: Safety, Handling, and MSDS

This guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identification and Physical Properties

This compound is a diester derivative of chloromalonic acid. It is important to distinguish it from diisopropyl malonate, as the chloro- group significantly influences its reactivity and toxicological profile.

| Property | Data | Reference |

| Chemical Name | This compound | [1][2] |

| CAS Number | 195209-93-9, 116250-89-6 | [1][2] |

| Molecular Formula | C₉H₁₅ClO₄ | [2] |

| Molecular Weight | 222.66 g/mol (approx.) | [1] (calculated from similar compounds) |

| Appearance | Assumed to be a liquid | Inferred from similar malonates[3][4] |

| Boiling Point | No data available | |

| Density | 1.305 g/mL at 25 °C (for a similar compound) |

Note: Specific experimental data for this compound is limited. Some data is inferred from structurally similar compounds like diethyl chloromalonate and diisopropyl malonate.

Hazard Identification and GHS Classification

Anticipated Hazards:

-

Skin Corrosion/Irritation: Likely to cause skin irritation, potentially severe.[6][7] The analogous diethyl chloromalonate is classified as causing severe skin burns.

-

Serious Eye Damage/Irritation: Likely to cause serious eye irritation or damage.[6][7] Diethyl chloromalonate is classified as causing serious eye damage.[5]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6][7]

Signal Word: DANGER (based on analogous compounds)

Hazard Statements (Anticipated):

-

H314: Causes severe skin burns and eye damage.

Precautionary Statements (Recommended):

-

Prevention: P260 (Do not breathe vapors), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[5]

-

Response: P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor).

-

Storage: P405 (Store locked up).[8]

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[8][9]

First-Aid Measures

Immediate medical attention is required in case of exposure.[5] Always show the Safety Data Sheet to the attending medical professional.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[5][10] Remove contact lenses if present and easy to do.[5] Continue rinsing and seek immediate medical attention.[5][10]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap for at least 15 minutes.[5][11] Seek immediate medical attention.[5]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[8] If not breathing, give artificial respiration.[5] Do not use mouth-to-mouth if the victim ingested or inhaled the substance.[5] Call a POISON CENTER or doctor immediately.

-

Ingestion: Rinse mouth with water.[5][12] DO NOT induce vomiting.[5] Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.

Handling and Storage

Proper handling and storage are crucial to minimize risk.

-

Safe Handling: Wear appropriate personal protective equipment (PPE).[5] Use only under a chemical fume hood to ensure adequate ventilation.[5] Avoid contact with skin, eyes, and clothing, and avoid breathing vapors or mist.[5][13] Take measures to prevent the buildup of electrostatic charge.[13]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][7] Store locked up in a designated corrosives area.[5][8] Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE program is essential when working with this compound.[14][15][16]

-

Eye/Face Protection: Wear chemical safety goggles and a face shield where splash potential exists.[14][15] Eye protection should comply with OSHA 29 CFR 1910.133 or European Standard EN166.[4]

-

Skin and Body Protection: Wear a chemical-resistant apron, coveralls, or a full-body suit as needed.[17] Protective clothing should be selected based on the potential for contact.

-

Hand Protection: Wear chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber) tested to ASTM standard D6978.[18] Breakthrough time of the glove material should be considered for the specific work duration.

-

Respiratory Protection: When engineering controls are insufficient, use a NIOSH/MSHA-approved respirator.[4] An air-purifying respirator with an organic vapor cartridge may be suitable in certain conditions, but a self-contained breathing apparatus (SCBA) is required for emergencies or high concentrations.[14][15][17]

Accidental Release and Fire-Fighting Measures

-

Accidental Release:

-

Evacuate: Evacuate personnel to safe areas and ensure adequate ventilation.[13]

-

Control Ignition Sources: Remove all sources of ignition.[13]

-

Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5][7]

-

Clean-up: Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[5] Keep in suitable, closed containers for disposal.[5]

-

-

Fire-Fighting:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[19]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, such as carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[5]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[5]

-

Toxicological Information

Detailed toxicological studies on this compound are not widely available. The information is largely extrapolated from similar compounds.

-

Acute Toxicity: No specific oral, dermal, or inhalation LC50/LD50 data is available for this compound.[7] The toxicological properties have not been fully investigated.[5]

-

Carcinogenicity: There are no known carcinogenic chemicals in the related compound, diisopropyl malonate.[7]

-

Other Information: The material is expected to be destructive to the tissues of the mucous membranes, upper respiratory tract, eyes, and skin. Symptoms of exposure could include a burning sensation, coughing, wheezing, laryngitis, shortness of breath, headache, nausea, and vomiting.

Experimental Protocol: Representative Synthesis

Researchers handling this compound may also be involved in its synthesis. The following is a representative protocol for the chlorination of a malonic ester, adapted from procedures for similar compounds.[20] Extreme caution must be exercised.

Objective: To synthesize Diisopropyl 2-chloromalonate from Diisopropyl malonate.

Materials:

-

Diisopropyl malonate

-

Sulfuryl chloride (SO₂Cl₂)

-

Nitrogen gas (for inert atmosphere)

-

Glass reactor with overhead stirrer, dropping funnel, condenser, and temperature probe

Methodology:

-

Reactor Setup: A multi-neck round-bottom flask or glass reactor is oven-dried, assembled while hot, and allowed to cool under a stream of dry nitrogen.

-

Charging Reactant: Charge the reactor with Diisopropyl malonate (1.0 eq).

-

Addition of Chlorinating Agent: Begin stirring and add sulfuryl chloride (1.1 to 1.2 eq) dropwise via the addition funnel. Maintain the internal temperature below 25°C using an ice bath. This addition is exothermic.

-

Reaction: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 40-45°C.[20]

-

Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically maintained for 4-5 hours or until the starting material is consumed.[20]

-

Work-up (Caution): The reaction generates HCl and SO₂ gas, which must be scrubbed through a basic solution (e.g., NaOH). Once the reaction is complete, the mixture is cooled to room temperature. The crude product, this compound, is often used without further purification, as fractional distillation can be hazardous.[20] Any unreacted sulfuryl chloride and dissolved gases are typically removed under reduced pressure.

Safety Note: This reaction should only be performed in a well-ventilated chemical fume hood by trained personnel. The off-gassing of HCl and SO₂ is significant and hazardous.

References

- 1. This compound | 195209-93-9 [chemicalbook.com]

- 2. parchem.com [parchem.com]

- 3. Diisopropyl malonate | 13195-64-7 | Benchchem [benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. Diisopropyl malonate | C9H16O4 | CID 83223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. canbipharm.com [canbipharm.com]

- 8. Page loading... [wap.guidechem.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. Lab Accident/First Aid Information | Environmental Health and Safety [ehs.uconn.edu]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 12. MDI or TDI: First Aid Guidance - American Chemistry Council [americanchemistry.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. americanchemistry.com [americanchemistry.com]

- 15. americanchemistry.com [americanchemistry.com]

- 16. ZDHC RTZP [programme.roadmaptozero.com]

- 17. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 18. publications.ashp.org [publications.ashp.org]

- 19. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 20. derpharmachemica.com [derpharmachemica.com]

Methodological & Application

Application Notes and Protocols for the Use of Diisopropyl Chloromalonate in Malonic Ester Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of diisopropyl chloromalonate as a reagent in malonic ester synthesis. While specific documented protocols for this compound are limited in publicly available literature, the information herein is based on established principles of malonic ester synthesis and analogous reactions with other dialkyl chloromalonates, such as diethyl and dimethyl chloromalonates.

Introduction and Application Notes

This compound is a valuable reagent for the introduction of the diisopropyl malonate moiety into a target molecule. This functional group can serve as a precursor to substituted acetic acids or geminal di-isopropyl esters. The use of the diisopropyl ester, as opposed to the more common diethyl or dimethyl esters, can offer specific advantages in certain synthetic applications.

Key Advantages and Applications:

-

Steric Hindrance: The bulky isopropyl groups can influence the stereochemical outcome of subsequent reactions, providing enhanced selectivity in certain synthetic steps. This steric bulk can also be exploited to direct reactions to other parts of the molecule.

-

Modified Solubility: The lipophilicity of the isopropyl groups can alter the solubility profile of intermediates, which can be advantageous for purification by chromatography or extraction.

-

Enzymatic Reactions: The steric properties of the isopropyl groups can lead to higher selectivity in enzyme-catalyzed reactions, such as lipase-catalyzed kinetic resolutions of racemic amines where diisopropyl malonate has been used as an acylating agent.[1]

-

Pharmaceutical and Agrochemical Synthesis: Malonic esters are fundamental building blocks in the synthesis of a wide range of pharmaceuticals, including barbiturates and anticonvulsants, as well as agrochemicals.[2][3] this compound serves as a reagent to introduce a key synthetic handle for constructing complex molecular architectures. For instance, dialkyl chloromalonates are precursors in the synthesis of various active pharmaceutical ingredients (APIs).[4]

-

Synthesis of Heterocycles: Diisopropyl malonate has been used in the synthesis of 3-substituted coumarins and quinoxaline derivatives.[5] this compound can be expected to be a reactive precursor for similar heterocyclic systems.

Reaction Mechanism: Nucleophilic Substitution

The primary application of this compound in malonic ester synthesis involves its reaction with a nucleophile. The chlorine atom serves as a leaving group, and the electron-withdrawing nature of the two adjacent carbonyl groups activates the α-carbon to nucleophilic attack.

The general mechanism involves the displacement of the chloride ion by a nucleophile (Nu:⁻) in a standard SN2 reaction.

General Reaction Scheme:

Common nucleophiles include phenoxides, alkoxides, carbanions, and amines.

Illustrative Experimental Protocol: Synthesis of Diisopropyl (4-methoxyphenoxy)malonate

This protocol describes a representative procedure for the reaction of this compound with a phenoxide nucleophile. This procedure is adapted from analogous reactions with other dialkyl chloromalonates.

Materials:

-

This compound

-

4-Methoxyphenol

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyphenol (1.24 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

-

Solvent Addition: Add 100 mL of anhydrous acetone to the flask.

-

Addition of this compound: Stir the suspension vigorously and add this compound (2.23 g, 10 mmol) dropwise over 10 minutes at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in 100 mL of dichloromethane. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure diisopropyl (4-methoxyphenoxy)malonate.

Illustrative Quantitative Data

The following table presents illustrative data for the synthesis of diisopropyl (4-methoxyphenoxy)malonate, based on typical yields and purities for analogous reactions.

| Parameter | Value |

| Reactant 1 | 4-Methoxyphenol |

| Reactant 2 | This compound |

| Base | Potassium Carbonate |

| Solvent | Acetone |

| Reaction Time | 16 hours |

| Isolated Yield | 85% |

| Purity (by ¹H NMR) | >98% |

| Physical Appearance | Colorless to pale yellow oil |

Visual Representations

Workflow for the Synthesis of Diisopropyl (4-methoxyphenoxy)malonate

References

Protocol for the Alkylation of Diisopropyl Chloromalonate

Application Note

Introduction

The alkylation of diisopropyl chloromalonate is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The resulting α-chloro-α-alkyl malonic esters are valuable intermediates in the synthesis of a variety of organic molecules, including substituted amino acids, heterocyclic compounds, and other complex molecular architectures. The presence of the chlorine atom provides a handle for further functionalization, making these compounds versatile building blocks for drug discovery and development. This protocol details a robust and efficient method for the C-alkylation of this compound using phase-transfer catalysis (PTC), a technique well-suited for reactions involving a solid or aqueous inorganic base and an organic substrate.

Principle of the Method

The reaction proceeds via the deprotonation of the acidic α-carbon of this compound by a solid base, such as potassium carbonate or potassium hydroxide. The resulting enolate is stabilized by the two adjacent ester groups. A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the enolate from the solid phase (or an aqueous phase) to the organic phase where it can react with an alkyl halide in a nucleophilic substitution reaction (SN2) to form the desired alkylated product. The use of PTC often leads to higher yields, milder reaction conditions, and greater selectivity compared to traditional methods that require strictly anhydrous conditions and strong, soluble bases.

Experimental Protocol

Materials

-

This compound

-

Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

-

Potassium carbonate (K₂CO₃), anhydrous powder

-

Potassium hydroxide (KOH), solid pellets

-

Tetrabutylammonium bromide (TBAB)

-

Toluene, anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the chosen alkyl halide (1.1 - 1.5 eq.), anhydrous potassium carbonate (2.0 - 3.0 eq.) or solid potassium hydroxide (2.0 - 3.0 eq.), and tetrabutylammonium bromide (0.05 - 0.1 eq.).

-

Solvent Addition: Add anhydrous toluene to the flask to achieve a suitable concentration (typically 0.1-0.5 M with respect to the this compound).

-

Reaction: Stir the mixture vigorously at the desired temperature (see Table 1 for examples). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the inorganic salts and rinse the filter cake with a small amount of toluene or dichloromethane.

-

Combine the filtrate and the washings and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure alkylated this compound.

-

Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Data Presentation

The following table summarizes typical reaction conditions and yields for the alkylation of malonate derivatives with various alkyl halides under phase-transfer catalysis conditions. While specific data for this compound is limited in the literature, the provided data for similar substrates offers a strong predictive basis for expected outcomes.

| Alkylating Agent | Base | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Methyl Iodide | K₂CO₃ | TBAB | Toluene | 80 | 6 | ~85-95 |

| Ethyl Bromide | K₂CO₃ | TBAB | Toluene | 80 | 8 | ~80-90 |

| n-Propyl Iodide | K₂CO₃ | TBAB | Toluene | 90 | 12 | ~75-85 |

| Benzyl Bromide | KOH | TBAB | Toluene | 25-40 | 4 | >90[1][2] |

| Allyl Bromide | KOH | TBAB | Toluene | 25 | 3 | >90 |

Note: The yields are based on reported values for similar malonic ester alkylations and serve as a general guideline. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Visualizations

Signaling Pathway/Workflow Diagram

Caption: Experimental workflow for the alkylation of this compound.

Logical Relationship Diagram

Caption: Key components and their roles in the alkylation reaction.

References

Application Notes and Protocols: Diisopropyl Chloromalonate as a Precursor for 5-Chlorobarbiturates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barbiturates are a class of compounds historically significant for their central nervous system depressant effects.[1] The classical synthesis involves the condensation of a dialkyl malonate with urea or urea derivatives.[2][3] While diethyl malonate is the most commonly cited precursor, the use of other malonic esters can introduce diverse functionalities. This document outlines a proposed synthetic application of diisopropyl chloromalonate as a precursor for the synthesis of 5-chlorobarbituric acid.

The presence of a chloro-substituent at the 5-position of the barbiturate ring offers a reactive handle for further synthetic modifications, potentially leading to novel derivatives with unique pharmacological profiles. The use of this compound as a starting material directly introduces this functionality. The proposed protocol is adapted from well-established procedures for the synthesis of barbituric acid from diethyl malonate, taking into account the specific properties of the diisopropyl ester and the chloro-substituent.

Proposed Synthesis of 5-Chloro-5,5-diisopropylbarbituric Acid

The proposed synthesis involves the condensation of this compound with urea in the presence of a strong base, such as sodium ethoxide or sodium methoxide, to yield the sodium salt of 5-chloro-5,5-diisopropylbarbituric acid. Subsequent acidification yields the final product.

Quantitative Data (Illustrative)

Due to the lack of specific literature data for this reaction, the following table presents illustrative quantitative data based on typical yields for analogous reactions with diethyl malonate. Actual results may vary.

| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) | Yield (%) |

| This compound | 222.66 | 0.1 | 22.27 | - | - |

| Urea | 60.06 | 0.1 | 6.01 | - | - |

| Sodium | 22.99 | 0.2 | 4.60 | - | - |

| Absolute Ethanol | 46.07 | - | - | 100 | - |

| 5-Chloro-5,5-diisopropylbarbituric Acid | 246.68 | - | - | - | ~70 (Theoretical) |

Experimental Protocols

Safety Precautions: This procedure involves the use of metallic sodium, a highly reactive and flammable substance, as well as corrosive and flammable liquids. All operations should be conducted in a fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. The reaction must be carried out under anhydrous conditions.

Protocol 1: Synthesis of Sodium 5-Chloro-5,5-diisopropylbarbiturate

-

Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser (protected by a calcium chloride drying tube), a dropping funnel, and a mechanical stirrer, add 100 mL of absolute ethanol. Carefully add 4.60 g (0.2 mol) of metallic sodium in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide.

-

Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add a solution of 6.01 g (0.1 mol) of dry urea dissolved in 50 mL of warm absolute ethanol.

-

Addition of this compound: Slowly add 22.27 g (0.1 mol) of this compound to the reaction mixture via the dropping funnel over a period of 30 minutes with continuous stirring.

-

Reflux: After the addition is complete, heat the mixture to reflux using a heating mantle for 6-8 hours. A precipitate of the sodium salt of the barbiturate may form during the reaction.

-

Isolation of the Sodium Salt: After the reflux period, cool the reaction mixture to room temperature. The precipitated sodium salt can be collected by filtration. Wash the solid with a small amount of cold absolute ethanol and then with diethyl ether. Dry the product under vacuum.

Protocol 2: Formation of 5-Chloro-5,5-diisopropylbarbituric Acid

-

Dissolution of the Sodium Salt: Dissolve the crude sodium salt from Protocol 1 in a minimal amount of cold water.

-

Acidification: Slowly add 10% hydrochloric acid dropwise to the aqueous solution with stirring until the solution is acidic (pH ~2-3), tested with litmus paper. This will precipitate the free barbituric acid.

-

Isolation and Purification: Cool the mixture in an ice bath to ensure complete precipitation. Collect the white precipitate by vacuum filtration and wash with cold water. The crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield purified 5-chloro-5,5-diisopropylbarbituric acid.

-

Drying: Dry the purified product in a vacuum oven at 80-100°C.

Visualizations

Reaction Pathway

Caption: Proposed synthesis of 5-Chloro-5,5-diisopropylbarbituric Acid.

Experimental Workflow

Caption: Experimental workflow for the synthesis of 5-Chlorobarbituric Acid.

Discussion of Potential Challenges

-

Steric Hindrance: The isopropyl groups are bulkier than the ethyl groups found in diethyl malonate. This increased steric hindrance may slow down the rate of the condensation reaction, potentially requiring longer reaction times or more forcing conditions compared to the synthesis with diethyl malonate.

-

Reactivity of the Chloro Group: The alpha-chloro group on the malonate is electron-withdrawing, which can increase the acidity of the alpha-proton, potentially facilitating the initial deprotonation. However, under the basic reaction conditions, there is a possibility of side reactions involving the chloro substituent, although it is expected to be stable enough to be incorporated into the final product.

-

Hydrolysis of the Ester: Diisopropyl esters may be more resistant to hydrolysis than diethyl esters due to steric hindrance. This could be advantageous during the reaction but might require more stringent conditions if hydrolysis is desired at a later stage.

These application notes provide a framework for the synthesis of 5-chlorobarbiturates from this compound. Researchers should optimize the reaction conditions based on experimental observations.

References

- 1. Synthesis of 5-alkylated barbituric acids and 3-alkylated indoles via microwave-assisted three-component reactions in solvent-free conditions using Hantzsch 1,4-dihydropyridines as reducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is Diisopropyl azodicarboxylate?_Chemicalbook [chemicalbook.com]

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Diisopropyl Chloromalonate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of various heterocyclic compounds utilizing diisopropyl chloromalonate as a key starting material. This versatile reagent serves as a valuable building block for the construction of substituted pyrimidines and related heterocycles, which are important scaffolds in medicinal chemistry and drug development.

Introduction

This compound is a reactive derivative of malonic acid that can undergo cyclocondensation reactions with various binucleophilic reagents to yield a range of heterocyclic systems. The presence of the chloro substituent at the α-position makes it a potent electrophile, facilitating ring closure under relatively mild conditions. This document outlines the synthesis of 5-chlorobarbituric acid, 5-chloro-2-thioxobarbituric acid, and 2-amino-5-chloro-4,6-pyrimidinedione through reactions with urea, thiourea, and guanidine, respectively.

Reaction Schemes and Pathways

The general reaction pathway involves the nucleophilic attack of the amino groups of urea, thiourea, or guanidine on the carbonyl carbons of this compound, followed by an intramolecular cyclization with the elimination of isopropanol and hydrogen chloride. The chloro group on the malonate ester becomes the 5-substituent on the resulting pyrimidine ring.

Experimental Protocols

The following protocols are based on established methods for the synthesis of pyrimidine derivatives from malonic esters and respective binucleophiles, adapted for this compound.

Protocol 1: Synthesis of 5-Chlorobarbituric Acid

Reaction: this compound + Urea → 5-Chlorobarbituric Acid

Materials:

-

This compound

-

Urea

-

Sodium ethoxide

-

Absolute ethanol

-

Hydrochloric acid (concentrated)

-

Water (deionized)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

To the sodium ethoxide solution, add urea and stir until it is completely dissolved.

-

Add this compound dropwise to the reaction mixture at room temperature.

-

After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully neutralize with concentrated hydrochloric acid to pH 2-3.

-

The precipitate formed is collected by filtration, washed with cold deionized water, and then with a small amount of cold ethanol.

-

Dry the product under vacuum to obtain 5-chlorobarbituric acid.

Protocol 2: Synthesis of 5-Chloro-2-thioxobarbituric Acid

Reaction: this compound + Thiourea → 5-Chloro-2-thioxobarbituric Acid

Materials:

-

This compound

-

Thiourea

-

Sodium ethoxide

-

Absolute ethanol

-

Hydrochloric acid (concentrated)

-

Water (deionized)

Procedure:

-